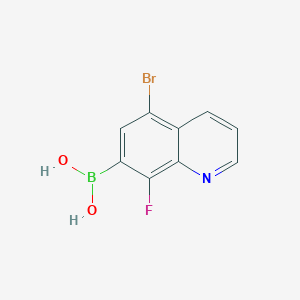

5-BRomo-8-fluoroquinoline-7-boronic acid

Description

Properties

IUPAC Name |

(5-bromo-8-fluoroquinolin-7-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BBrFNO2/c11-7-4-6(10(14)15)8(12)9-5(7)2-1-3-13-9/h1-4,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKPYEVOTLGSKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C2C=CC=NC2=C1F)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BBrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Transformations of 5 Bromo 8 Fluoroquinoline 7 Boronic Acid

Cross-Coupling Reactions Involving the Boronic Acid Moiety

The boronic acid group at the C7 position is a cornerstone of the compound's utility, primarily through its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura reaction is a fundamental method for forming carbon-carbon bonds, and 5-bromo-8-fluoroquinoline-7-boronic acid is an excellent substrate for this transformation. nrochemistry.comlibretexts.org This reaction involves the coupling of the boronic acid with various organic halides or triflates in the presence of a palladium catalyst and a base. nrochemistry.comorganic-chemistry.org The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific coupling partners. For instance, palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|

| Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 7-Aryl-5-bromo-8-fluoroquinoline |

| Vinyl Iodide | PdCl₂(dppf) | K₃PO₄ | Dioxane | 7-Vinyl-5-bromo-8-fluoroquinoline |

| Heteroaryl Chloride | Pd(OAc)₂/SPhos | Cs₂CO₃ | THF | 7-Heteroaryl-5-bromo-8-fluoroquinoline |

This table presents hypothetical yet representative examples of Suzuki-Miyaura reactions based on established methodologies for similar substrates.

Chan-Lam and Liebeskind-Srogl Couplings for Carbon-Heteroatom Bond Formation

Beyond C-C bond formation, the boronic acid moiety can also be utilized to form carbon-heteroatom bonds. The Chan-Lam coupling reaction, catalyzed by copper, enables the formation of C-N, C-O, and C-S bonds by coupling the boronic acid with amines, phenols, or thiols. organic-chemistry.orgwikipedia.org This reaction is often advantageous as it can be performed under milder conditions, sometimes even at room temperature and open to the air. wikipedia.orgnih.gov

The Liebeskind-Srogl cross-coupling reaction offers another pathway for C-C bond formation, reacting a thioester with a boronic acid. wikipedia.orgnih.govsynarchive.com This palladium-catalyzed process, which often uses a copper(I) co-catalyst, is particularly useful for the synthesis of ketones. wikipedia.orgyoutube.com While direct examples involving this compound are not prevalent in the provided search results, the general applicability of these reactions to arylboronic acids suggests their potential utility with this specific substrate. nih.govnih.gov

Table 2: Carbon-Heteroatom and Alternative C-C Bond Forming Reactions

| Reaction | Coupling Partner | Catalyst | Key Features |

|---|---|---|---|

| Chan-Lam Coupling | Amines, Alcohols, Thiols | Copper(II) acetate | Mild conditions, often aerobic |

| Liebeskind-Srogl Coupling | Thioesters | Palladium(0)/Copper(I) | Forms ketones, neutral conditions |

This table outlines the general characteristics of Chan-Lam and Liebeskind-Srogl couplings applicable to arylboronic acids.

Reactivity Profiles of the Boronic Acid and its Derivatives (Esters, Trifluoroborates)

While boronic acids are widely used, their derivatives, such as boronate esters (e.g., pinacol (B44631) esters) and potassium organotrifluoroborates, offer alternative reactivity profiles and enhanced stability. yonedalabs.com Boronate esters are generally more stable towards protodeboronation and can be purified by chromatography, which is often difficult with boronic acids. nih.gov Potassium trifluoroborate salts are crystalline, air-stable solids that are often easier to handle and store than the corresponding boronic acids. nih.gov These derivatives are competent coupling partners in Suzuki-Miyaura and Chan-Lam reactions, sometimes offering improved yields and reproducibility. nih.govnih.gov

Table 3: Comparison of Boronic Acid and its Derivatives

| Compound Type | Stability | Handling | Reactivity in Cross-Coupling |

|---|---|---|---|

| Boronic Acid | Moderate, prone to dehydration/protodeboronation | Often requires inert atmosphere | Standard reagent |

| Boronate Ester | High | Easy to handle and purify | Excellent, often used for slow-release of boronic acid |

| Trifluoroborate Salt | Very high, air- and moisture-stable | Crystalline solid, easy to handle | Requires specific activation (e.g., with a base) |

Reactivity of Halogen Substituents (Bromine and Fluorine)

The presence of both bromine and fluorine atoms on the quinoline (B57606) ring provides orthogonal handles for further functionalization.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Quinoline Ring

The fluorine atom at the C8 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the quinoline ring system. masterorganicchemistry.com This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at this position. The rate of SNAr reactions is highly dependent on the electron-withdrawing character of the aromatic system. masterorganicchemistry.comnih.govnih.gov

Table 4: Nucleophilic Aromatic Substitution at the C8-Fluorine Position

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | Piperidine | 8-(Piperidin-1-yl)-5-bromo-7-(dihydroxyboryl)quinoline |

| Alkoxide | Sodium methoxide | 8-Methoxy-5-bromo-7-(dihydroxyboryl)quinoline |

| Thiolate | Sodium thiophenoxide | 8-(Phenylthio)-5-bromo-7-(dihydroxyboryl)quinoline |

This table illustrates potential SNAr reactions based on the general reactivity of activated aryl fluorides.

Metal-Catalyzed Coupling Reactions at the Bromine Position

The bromine atom at the C5 position is an excellent handle for a wide array of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. rsc.orgucla.edunih.gov This allows for the introduction of aryl, alkynyl, alkenyl, and amino groups, respectively. The differential reactivity of the C-Br and C-B(OH)₂ bonds can be exploited to perform sequential couplings, first utilizing the boronic acid and then the bromide, or vice-versa, by carefully selecting the reaction conditions. This sequential functionalization is a powerful strategy for the synthesis of highly substituted quinoline derivatives. researchgate.net

Table 5: Metal-Catalyzed Reactions at the C5-Bromine Position

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | C-C (Aryl) |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Alkynyl) |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C-C (Alkenyl) |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | C-N |

This table summarizes common cross-coupling reactions applicable to the C5-bromo position.

Lewis Acidity and Complexation Chemistry of the Quinoline-Boronic Acid System

The unique chemical architecture of this compound, which combines a Lewis acidic boronic acid group with a Lewis basic quinoline nitrogen atom on the same aromatic scaffold, gives rise to a rich and complex chemical behavior. The electronic properties of the boron atom, characterized by a vacant p-orbital, render it an electron acceptor (Lewis acid), while the lone pair of electrons on the quinoline's nitrogen atom allows it to function as an electron donor (Lewis base). This duality governs its interaction with other molecules and its capacity for self-assembly, forming a variety of adducts and supramolecular structures.

The Lewis acidity of boronic acids is a critical factor in their reactivity, enabling them to form reversible covalent bonds with nucleophilic species, particularly those containing hydroxyl groups. This interaction is not only fundamental to their role in organic synthesis, such as in the renowned Suzuki-Miyaura coupling reaction, but also in the development of chemical sensors and biologically active compounds. The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species is pH-dependent and can be influenced by the substituents on the aromatic ring.

Reversible Formation of Boronate Esters and Anhydrides

A hallmark of boronic acid chemistry is the reversible condensation reaction with 1,2- or 1,3-diols to form cyclic boronate esters. This reaction is typically rapid and reversible in aqueous or organic media, making it a cornerstone for applications in dynamic covalent chemistry, self-healing materials, and saccharide sensing. For this compound, this reactivity is expected to be a key feature. The reaction with a generic diol, such as ethylene (B1197577) glycol or catechol, would yield the corresponding five-membered dioxaborolane ring.

The equilibrium of this esterification process is influenced by several factors, including the concentration of the diol, the solvent, and the pH of the medium. The formation of the boronate ester is generally favored by the removal of water or by using a large excess of the diol.

Table 1: General Conditions for Boronate Ester Formation

| Reactant | Diol Example | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Arylboronic Acid | Ethylene Glycol | Toluene | Azeotropic removal of water | Dioxaborolane |

| Arylboronic Acid | Catechol | Methanol | Room temperature | Dioxaborolane |

In the absence of diols, boronic acids can undergo self-condensation through dehydration to form cyclic trimers known as boroxines. researchgate.netnih.gov This process involves the elimination of three molecules of water from three molecules of the boronic acid, resulting in a stable six-membered ring composed of alternating boron and oxygen atoms. The formation of boroxines is an equilibrium process that is favored in non-aqueous solvents and can be reversed by the addition of water. researchgate.net For this compound, the corresponding boroxine (B1236090) would be a triphenylboroxine derivative, with three quinoline moieties attached to the boron atoms of the central ring. The stability of such a boroxine is influenced by the electronic nature of the substituents on the quinoline ring.

The mechanism of boroxine formation proceeds through the initial formation of a dimeric anhydride, which then reacts with a third molecule of the boronic acid. researchgate.net This process is typically driven by entropic factors due to the release of water molecules. researchgate.net

Coordination with Nitrogen and Other Lewis Bases

The presence of both a Lewis acidic boron center and a Lewis basic quinoline nitrogen within the same molecule introduces the possibility of intricate intra- and intermolecular coordination chemistry. The nitrogen atom of the quinoline ring can interact with the boron atom of another molecule, leading to the formation of self-assembled structures. This type of B-N dative bond formation has been observed in other quinoline-boronic acid systems and is a key factor in their solid-state structures and solution-phase behavior.

The geometry of this compound, with the boronic acid at the 7-position, may allow for the formation of dimeric or polymeric structures through intermolecular B-N coordination. These interactions can be further stabilized by π-π stacking of the quinoline rings.

Furthermore, the Lewis acidic boron atom can coordinate with external Lewis bases. These can include solvent molecules with donor atoms (like DMSO or DMF), anions (such as fluoride or hydroxide), or other nitrogen-containing ligands. The formation of these adducts alters the geometry at the boron center from trigonal planar to tetrahedral, which in turn modifies the electronic properties and reactivity of the molecule. For instance, the formation of a tetrahedral boronate anion upon reaction with a hydroxide (B78521) ion is a crucial step in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The interaction with fluoride ions is also a characteristic feature of boronic acids, leading to the formation of stable trifluoroborate salts (R-BF3K). These salts are often more stable and easier to handle than the corresponding boronic acids and can be used as alternative reagents in cross-coupling reactions.

Table 2: Potential Coordination Interactions of this compound

| Interacting Species | Type of Interaction | Potential Product/Adduct | Significance |

|---|---|---|---|

| Another Molecule of Itself | Intermolecular B-N Coordination | Dimer or Supramolecular Polymer | Controls solid-state packing and solution aggregation |

| Diols/Polyols | Covalent Esterification | Cyclic Boronate Esters | Basis for sensing and dynamic materials |

| Water/Hydroxide | Lewis Acid-Base Adduct | Tetrahedral Boronate Anion | Key intermediate in catalytic reactions |

| Fluoride Ions | Lewis Acid-Base Adduct | Potassium Trifluoroborate Salt | Stable, crystalline derivative for synthesis |

Catalytic Applications and Mechanistic Insights

5-Bromo-8-fluoroquinoline-7-boronic Acid as a Catalyst or Precursor to Catalytic Systems

While specific studies detailing the direct use of this compound as a catalyst are not extensively documented in publicly available literature, its structure strongly suggests its potential as a precursor for more complex catalytic systems. The quinoline (B57606) nitrogen and the boronic acid group can act as coordination sites for metal centers, forming organometallic complexes that can catalyze a variety of organic transformations.

The boronic acid moiety itself is a versatile functional group. Boronic acids are known to participate in a wide array of chemical reactions, including the renowned Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in modern organic synthesis. mdpi.com Furthermore, the quinoline scaffold is a common feature in ligands for transition-metal catalysis, influencing the steric and electronic properties of the catalyst and, consequently, the outcome of the reaction. The presence of the bromine and fluorine atoms on the quinoline ring of this compound can further modulate its catalytic activity by altering its electronic nature and providing potential sites for further functionalization.

Principles of Boronic Acid Catalysis (BAC) in Organic Transformations

Boronic acid catalysis (BAC) has emerged as a powerful tool in organic synthesis, primarily due to the ability of boronic acids to act as mild Lewis acids. rsc.orgnih.gov The key principle behind BAC lies in the reversible formation of covalent bonds between the boronic acid and hydroxyl groups of substrates like alcohols and carboxylic acids. rsc.orgresearchgate.net This interaction activates the substrate towards subsequent reactions.

The catalytic cycle of a generic boronic acid-catalyzed reaction typically involves the following steps:

Activation: The boronic acid reversibly condenses with a hydroxyl-containing substrate to form a boronate ester intermediate. This step often involves the elimination of water.

Transformation: The activated substrate within the boronate ester undergoes the desired chemical transformation, such as a nucleophilic attack or an intramolecular rearrangement.

Product Release: The product is released from the boronate ester, regenerating the boronic acid catalyst for the next catalytic cycle.

This mode of activation circumvents the need for harsh reagents and protecting groups, leading to more atom-economical and environmentally benign synthetic routes. rsc.orgualberta.ca Boronic acids have been successfully employed as catalysts in a range of transformations, including amidations, esterifications, and Friedel-Crafts-type reactions. rsc.org

Mechanistic Investigations of Quinoline-Boronic Acid Catalyzed Reactions

Mechanistic studies on reactions catalyzed by quinoline-boronic acids highlight the dual role these molecules can play. The boronic acid moiety can function as a Lewis acid, while the quinoline nitrogen can act as a Lewis base or a hydrogen bond acceptor. rsc.org This bifunctional nature can lead to unique catalytic activities and selectivities.

For instance, in the alkylation of quinoline to functionalized tetrahydroquinolines, boronic acid catalysts have been shown to play a triple role: catalyzing the reduction of quinoline, the reductive N-alkylation, and a subsequent C-alkylation. rsc.org Mechanistic investigations suggest that the reaction proceeds through both Lewis acid and hydrogen-bond donor catalysis. rsc.org The boronic acid can activate substrates through Lewis acidic interactions, while the quinoline nitrogen can interact with other reagents or intermediates via hydrogen bonding, orienting them for the desired reaction.

Computational and experimental studies are often employed to elucidate the precise mechanism of these reactions. These studies help in understanding the nature of the transition states and intermediates involved, which is crucial for the rational design of more efficient and selective catalysts.

Development of Chiral Quinoline-Boronic Acid Derivatives for Asymmetric Catalysis

The development of chiral quinoline-boronic acid derivatives is a promising area of research for asymmetric catalysis. thieme-connect.comresearchgate.netbgu.ac.il By introducing chirality into the quinoline backbone or in substituents attached to it, it is possible to create catalysts that can control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

The synthesis of these chiral ligands often involves multi-step sequences starting from readily available chiral precursors. thieme-connect.com The resulting chiral quinoline-boronic acids can then be used as organocatalysts or as ligands for metal-catalyzed asymmetric transformations.

A variety of asymmetric reactions have been successfully catalyzed by systems employing chiral quinoline-containing ligands, including:

Asymmetric Carbon-Carbon Bond Formation: This includes reactions like asymmetric allylic alkylations and aldol (B89426) reactions.

Asymmetric Cycloadditions: Chiral quinoline-based catalysts have been used to control the stereochemistry of Diels-Alder and other cycloaddition reactions.

Asymmetric Hydrogenations: These catalysts can be used for the enantioselective reduction of prochiral olefins and ketones.

The design of these catalysts often involves creating a well-defined chiral pocket around the active site, which forces the substrates to approach in a specific orientation, thus dictating the stereochemistry of the product. The combination of the rigid quinoline scaffold and the versatile boronic acid functionality provides a powerful platform for the development of novel and highly effective asymmetric catalysts.

Supramolecular Chemistry and Self Assembly

Self-Assembly Principles of Quinoline-Boronic Acids in Solution and Solid State

The self-assembly of quinoline-boronic acids is a process where molecules spontaneously organize into stable, well-defined structures. This organization is governed by a delicate balance of intermolecular forces. The specific arrangement of functional groups on the quinoline (B57606) core is a critical determinant of the final supramolecular architecture. The position of the boronic acid group, in particular, dictates which interactions will dominate the assembly process in both the solid state and in solution. nih.govnih.gov

Studies on positional isomers of quinoline-boronic acid (QBA) reveal stark differences in their self-assembly behavior. For instance, 8-Quinolineboronic acid (8-QBA) primarily self-assembles through a unique intermolecular B-N bond mechanism, which is further supported by other interactions. nih.gov In contrast, the assembly of 5-Quinolineboronic acid (5-QBA) is controlled by head-to-head hydrogen bond formation between the boronic acid units, with B-N bond formation playing no role in its intermolecular interactions. nih.govnih.gov This demonstrates that a simple change in the substituent position can completely alter the primary recognition and self-assembly pathway.

For 5-Bromo-8-fluoroquinoline-7-boronic acid, the boronic acid at the 7-position and the nitrogen at the 1-position are in proximity, suggesting that its self-assembly could be driven by principles similar to those observed in related isomers, involving a sophisticated interplay of directional, non-covalent forces.

Intermolecular Interactions Driving Supramolecular Architecture

The stability and structure of the assemblies formed by this compound are directed by a combination of specific intermolecular interactions. These include strong dative bonds, extensive hydrogen-bonding networks, and aromatic stacking interactions.

A key interaction in the self-assembly of certain quinoline-boronic acids is the formation of a dative bond between the electron-deficient boron atom of the boronic acid and the electron-rich quinoline nitrogen atom. nih.gov This Lewis acid-base interaction can be a powerful structure-directing element. rsc.orgresearchgate.net

In the case of 8-QBA, the proximity of the boronic acid to the quinoline nitrogen allows for the formation of a dimer through two complementary B-N bonds. nih.gov This interaction is so significant that it is observed in both the solid state and in solution. The formation of such dative bonds leads to a distinct, well-ordered dimeric structure that serves as a foundation for a larger supramolecular assembly. nih.gov Given the geometry of this compound, the potential for similar intramolecular or intermolecular B-N dative bond formation exists, which would significantly influence its packing and assembly behavior. Dative B-N bonds are generally weaker than covalent bonds but provide crucial stability and directionality to the resulting supramolecular structures. nih.gov

Hydrogen bonding is a fundamental force in molecular self-assembly, and the boronic acid group is an excellent participant, providing two hydroxyl groups that can act as both hydrogen bond donors and acceptors. researchgate.net These groups can form robust, cyclic hydrogen-bonded systems, often leading to the formation of dimers or extended chains. researchgate.netresearchgate.net

In isomers like 5-QBA, where direct B-N bond formation is sterically hindered, hydrogen bonding becomes the dominant organizational force. nih.gov The assembly is controlled by hydrogen bonds between boronic acid units, often mediated by solvent molecules like water, which can bridge between the quinoline nitrogen and a boronic acid hydroxyl group on a neighboring molecule. nih.gov The quinoline nitrogen itself can act as a hydrogen bond acceptor, further extending the network. rsc.orgmdpi.com This intricate web of hydrogen bonds is a primary driver in the crystal packing of many boronic acids. nih.govresearchgate.net For this compound, these hydrogen bonding capabilities are central to its ability to form extended, stable supramolecular structures.

In the crystal structures of various quinoline derivatives, molecules often arrange in parallel or offset face-to-face orientations to maximize these stacking interactions. researchgate.netresearchgate.net The typical separation distance between stacked quinoline rings is approximately 3.4–3.6 Å. researchgate.netresearchgate.net While weaker than B-N dative bonds or hydrogen bonds, the cumulative effect of many π-π stacking interactions provides significant stabilization to the crystal lattice. rsc.org In the self-assembly of this compound, these stacking forces would work in concert with the more directional B-N and hydrogen bonds to guide the formation of a densely packed, three-dimensional structure.

| Interaction Type | Key Molecular Features Involved | Typical Role in Assembly |

| B-N Dative Bonds | Lewis acidic Boron atom; Lewis basic quinoline Nitrogen atom | Forms strong, directional links, often leading to dimerization (e.g., in 8-QBA). nih.gov |

| Hydrogen Bonding | Boronic acid -OH groups (donor/acceptor); Quinoline N atom (acceptor) | Creates extensive 1D, 2D, or 3D networks; primary interaction when B-N bonding is absent (e.g., in 5-QBA). nih.govresearchgate.net |

| π-π Stacking | Planar aromatic quinoline ring system | Reinforces and stabilizes the overall structure through parallel or offset stacking of aromatic planes. rsc.orgresearchgate.net |

Design of Hydrogen-Bonded Organic Frameworks (HOFs) and Other Supramolecular Materials

The predictable and directional nature of the intermolecular interactions in molecules like this compound makes them excellent candidates for designing crystalline porous materials known as Hydrogen-Bonded Organic Frameworks (HOFs). researchgate.netnih.gov HOFs are constructed from organic building blocks that self-assemble via hydrogen bonding to form ordered, porous networks. rsc.orgrsc.org

The design principles for HOFs rely on the judicious selection of building blocks with specific hydrogen-bonding motifs and geometries. nih.govrsc.org The boronic acid group is a particularly effective motif for constructing HOFs due to its ability to form strong and directional hydrogen bonds. mdpi.com By combining the hydrogen-bonding capacity of the boronic acid with the rigid quinoline scaffold, it is possible to create robust frameworks with permanent porosity.

The unique features of HOFs, such as their high crystallinity, mild synthesis conditions, and potential for solution processability, distinguish them from other porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.gov The supramolecular materials designed from this compound could find applications in areas such as gas storage and separation, catalysis, and sensing, driven by the specific chemical and structural properties of the framework. nih.govrsc.org

| Feature | Description |

| Building Blocks | Organic molecules with specific hydrogen-bonding sites (e.g., this compound). |

| Primary Interaction | Intermolecular hydrogen bonds, often supported by π-π stacking. nih.gov |

| Key Properties | High crystallinity, potential porosity, solution processability, facile regeneration. rsc.org |

| Design Strategy | Rational combination of molecular skeletons and hydrogen-bonded units to create predictable network topologies. researchgate.net |

Applications of 5 Bromo 8 Fluoroquinoline 7 Boronic Acid in Advanced Materials Science

The unique molecular architecture of 5-Bromo-8-fluoroquinoline-7-boronic acid, which combines a fluorescent quinoline (B57606) core, electron-withdrawing halogen substituents, and a versatile boronic acid group, positions it as a compound of significant interest in the field of advanced materials science. Its potential applications span from optical materials and sensors to polymer science and organic electronics.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules. aps.orgresearchgate.net These calculations can determine the optimized geometry of 5-Bromo-8-fluoroquinoline-7-boronic acid, its stability, and the distribution of electrons within the molecule. Studies on similar quinoline (B57606) and boronic acid derivatives demonstrate that DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), provide reliable results for geometric parameters and vibrational frequencies. researchgate.netnih.gov For this compound, DFT calculations would be instrumental in understanding the influence of the bromo, fluoro, and boronic acid substituents on the quinoline core.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, guiding synthetic applications.

Molecular Electrostatic Potential (MEP) Mapping for Site Reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. mdpi.comresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values, with red indicating electron-rich regions (prone to electrophilic attack) and blue indicating electron-poor regions (prone to nucleophilic attack). researchgate.net In the case of this compound, an MEP map would likely show negative potential near the nitrogen atom of the quinoline ring and the oxygen atoms of the boronic acid group, highlighting these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the boronic acid would exhibit positive potential.

Elucidation of Reaction Mechanisms and Transition States in Boron-Mediated Transformations

Computational studies are invaluable for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, this would be particularly relevant for understanding its participation in reactions like the Suzuki-Miyaura coupling, a common application for boronic acids. DFT calculations can model the reaction pathway, detailing the step-by-step transformation of reactants into products and providing insights into the role of catalysts and the stereoselectivity of the reaction.

Conformational Analysis and Molecular Dynamics Simulations of Quinoline-Boronic Acid Structures

The three-dimensional structure and flexibility of a molecule are crucial to its function and reactivity. Conformational analysis, often performed using DFT, can identify the most stable conformations (isomers) of this compound. nih.gov This is particularly important for the boronic acid group, which can rotate. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule over time, including its interactions with solvent molecules. nih.govresearchgate.net Such studies on related fluoroquinolone precursors have demonstrated the importance of intramolecular hydrogen bonding in determining conformational preferences. nih.gov

Prediction and Interpretation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, aiding in the characterization of new compounds. For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. researchgate.netnih.govresearchgate.net These predicted spectra can be compared with experimental data to confirm the molecule's structure. For instance, calculated IR frequencies can be assigned to specific vibrational modes of the functional groups present in the molecule, such as the O-H stretch of the boronic acid or the C-Br and C-F stretches. researchgate.net

Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. For 5-Bromo-8-fluoroquinoline-7-boronic acid, a combination of multinuclear NMR experiments would be required to assign all atoms and confirm the connectivity of the molecule.

¹H, ¹³C, ¹⁹F, and ¹¹B NMR Analysis for Positional and Electronic Information

¹H NMR: Proton NMR would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the quinoline (B57606) ring system would appear as distinct signals, with their chemical shifts and coupling constants revealing their relative positions. The protons of the boronic acid group (-B(OH)₂) would likely appear as a broad signal, the position of which could be dependent on solvent and concentration.

¹³C NMR: Carbon NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts would differentiate between the carbons of the quinoline core and would be influenced by the attached bromine, fluorine, and boronic acid substituents.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial and highly sensitive technique. It would show a signal corresponding to the single fluorine atom at the C8 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to nearby protons (if any) would further confirm its position on the quinoline ring.

¹¹B NMR: This technique is specific for the boron nucleus. For a boronic acid, ¹¹B NMR typically shows a broad signal. The chemical shift helps to confirm the presence of the boronic acid moiety and can provide insights into its hybridization state (trigonal sp² vs. tetrahedral sp³), which can be influenced by interactions with solvents or other species.

Table 1: Predicted NMR Spectroscopic Data for this compound (Note: The following table is based on established principles of NMR spectroscopy and data from analogous structures, as direct experimental values are not publicly available.)

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Information Provided |

|---|---|---|---|

| ¹H | 7.0 - 9.0 | Doublets, Triplets, Singlets | Position and connectivity of aromatic protons. |

| 4.0 - 6.0 (broad) | Singlet | Presence of acidic B(OH)₂ protons. | |

| ¹³C | 110 - 160 | Singlets | Carbon skeleton of the quinoline ring. |

| ¹⁹F | -110 to -140 | Singlet or Doublet | Confirmation of fluorine's electronic environment and position. |

| ¹¹B | 15 - 35 (broad) | Singlet | Confirmation of the boronic acid functional group. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₆BBrFNO₂), HRMS would verify its molecular formula by matching the experimentally measured mass to the calculated exact mass. The isotopic pattern observed, particularly the distinctive signature of the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), would provide further definitive evidence of the compound's identity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: An IR spectrum of the compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the boronic acid group. A strong band around 1350 cm⁻¹ would correspond to the B-O stretching vibration. Aromatic C-H and C=C stretching vibrations would also be visible.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly useful for observing symmetric vibrations and non-polar bonds. It would also help in identifying the vibrational modes of the quinoline core.

X-ray Crystallography for Definitive Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the planar structure of the quinoline ring, the precise bond lengths and angles between all atoms, and the spatial arrangement of the bromo, fluoro, and boronic acid substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the boronic acid groups, which dictate the crystal packing.

Advanced Chromatographic and Separation Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the final purification of the compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of organic compounds. A suitable method would be developed using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A purity assessment would be made by integrating the area of the peak corresponding to the target compound and any impurity peaks detected, typically by UV-Vis absorption.

Supercritical Fluid Chromatography (SFC): SFC is a newer chromatographic technique that uses supercritical carbon dioxide as the main mobile phase. It can offer faster separations and is considered a "greener" alternative to HPLC. SFC could be employed as an orthogonal method to HPLC for purity confirmation, ensuring that no impurities are co-eluting with the main compound under different separation conditions.

Q & A

Q. What are the key considerations for synthesizing 5-Bromo-8-fluoroquinoline-7-boronic acid?

Synthesis should prioritize regioselective functionalization due to the compound’s halogen and boronic acid groups. A multi-step approach is typical:

- Step 1 : Start with a fluorinated quinoline core. Bromination at the 5-position may require electrophilic substitution using Br₂/FeBr₃ under controlled temperature (0–5°C) to avoid side reactions .

- Step 2 : Introduce the boronic acid group via Miyaura borylation, using Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron (B₂Pin₂) in anhydrous THF at 80°C .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water ensures >97% purity, as validated by HPLC .

Q. How should researchers handle storage and stability of this compound?

- Storage : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent boronic acid oxidation and hydrolysis .

- Solubility : Pre-dissolve in dry DMSO (10 mM stock) for immediate use; avoid aqueous buffers unless stabilized with 0.1% TFA .

- Stability Monitoring : Use FTIR to track B-O bond integrity (peak ~1340 cm⁻¹) and NMR (¹¹B NMR at δ 28–32 ppm) for boronic acid degradation .

Q. What analytical methods are critical for purity assessment?

- HPLC : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities <3% .

- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~270.05) via HRMS-ESI .

- Elemental Analysis : Verify Br/F ratios (theoretical: Br 29.6%, F 7.0%) to rule out halogen loss during synthesis .

Advanced Research Questions

Q. How can cross-coupling reactions with this compound be optimized?

The fluorine atom enhances electrophilicity, but bromine may compete in Pd-mediated reactions. Optimize using:

- Catalyst Screening : Pd(OAc)₂ with SPhos ligand improves Suzuki-Miyaura coupling yields (e.g., aryl halide partners) by reducing steric hindrance .

- Solvent Effects : DMF/H₂O (9:1) at 90°C minimizes protodeboronation, critical for acid-sensitive substrates .

- Kinetic Studies : Monitor reaction progress via ¹⁹F NMR (fluorine as a reporter for regioselectivity) .

Q. How to resolve contradictions in reported reactivity across studies?

- Variable Fluorine Effects : Conflicting data on fluorine’s electronic influence may arise from solvent polarity (dielectric constants) or competing Br participation. Use DFT calculations (e.g., Gaussian 16) to model charge distribution .

- Batch Variability : Trace moisture in commercial batches (e.g., from improper storage) can reduce reactivity. Pre-dry reagents with molecular sieves .

Q. What strategies address low yields in large-scale syntheses?

Q. How to characterize degradation products under harsh conditions?

- LC-MS/MS : Identify hydrolyzed products (e.g., 8-fluoroquinoline derivatives) using collision-induced dissociation .

- X-ray Crystallography : Resolve structural changes in degraded crystals (e.g., boroxine formation) .

Data Interpretation and Methodological Challenges

Q. How to validate conflicting spectral data (e.g., NMR shifts)?

Q. What experimental controls are essential for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.